[7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
Overview
Description
7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound with a unique structure that combines quinoline, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling with the pyrazole moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the quinoline or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising candidate for new drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and chloroquine share structural similarities with 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also have pyridine rings in their structures.
Pyrazole Derivatives: Compounds like celecoxib and pyrazole itself are structurally related to the pyrazole moiety in 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE.
Uniqueness
The uniqueness of 7-CHLORO-8-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE lies in its combined structure of quinoline, pyridine, and pyrazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c1-12-15(20)7-6-13-14(19(25)24-10-4-9-22-24)11-17(23-18(12)13)16-5-2-3-8-21-16/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMEXVRVYQWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3C=CC=N3)C4=CC=CC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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